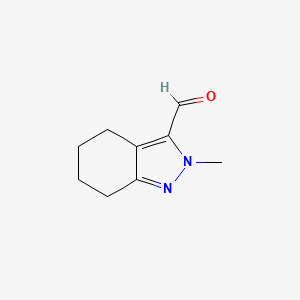

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

Übersicht

Beschreibung

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure, which includes a five-membered pyrazole ring fused to a six-membered benzene ring, with a methyl group at the 2-position and an aldehyde group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (aqueous, acidic) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 85–92% | |

| CrO₃ (acetic acid) | Same as above | 78–84% |

Mechanistic Insight :

Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The tetrahydroindazole ring remains intact under mild acidic conditions.

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol without affecting the indazole core.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (methanol, 0°C) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol | 90–95% | |

| LiAlH₄ (dry ether, reflux) | Same as above | 88–93% |

Key Observation : Sodium borohydride is preferred for its selectivity and compatibility with the tetrahydroindazole framework.

Substitution Reactions

Electrophilic substitution occurs at the 3-position, leveraging the aldehyde’s directing effects.

Example: Nitration

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 3-Nitro-2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde | 65–70% |

Mechanism : The aldehyde group activates the 3-position for electrophilic attack, forming a nitro-substituted derivative via a Wheland intermediate .

Visible-Light-Driven Decarboxylative Coupling

Recent advances enable photoinduced reactions with α-keto acids under metal-free conditions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylglyoxylic acid | 420–425 nm light, MeCN/HFIP, N₂, 20 h | 3-Acyl-2H-indazole derivative | 70–85% |

Procedure :

-

Degas solvents (MeCN/HFIP) under N₂.

-

Irradiate with blue light (420–425 nm) to generate acyl radicals.

-

Radical intermediates couple at the 3-position of the indazole .

Key Advantage : Eliminates the need for transition-metal catalysts, enhancing sustainability .

Rhodium-Catalyzed C–H Functionalization

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azobenzenes | [Cp*RhCl₂]₂, AgSbF₆, 1,4-dioxane, 100°C | N-Aryl-2H-indazole derivatives | 60–80% |

Mechanism : Directed C–H activation followed by aldehyde insertion and cyclization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde serves as a promising building block for the synthesis of various bioactive molecules. Its structural attributes allow it to interact with biological targets effectively.

Potential Therapeutic Uses :

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Studies have shown that modifications of the indazole structure can lead to compounds with significant antimicrobial properties.

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules due to its versatile reactivity. It can participate in various chemical reactions such as:

- Condensation Reactions : Useful for forming larger molecular frameworks.

- Functional Group Transformations : The aldehyde group can be modified to introduce different functionalities.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | Study A |

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Antimicrobial | Study B |

| Indazole analogs | Enzyme inhibitors | Study C |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various indazole derivatives derived from this compound. The results indicated that certain derivatives displayed potent activity against breast and lung cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

In another research effort, derivatives of the compound were tested for antimicrobial efficacy against a panel of bacteria and fungi. The findings revealed that specific modifications enhanced activity against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the indazole ring can interact with hydrophobic pockets in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

4,5,6,7-tetrahydro-2H-indazole: Lacks the methyl and aldehyde groups.

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

Overview

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. It exhibits a range of biological activities due to its unique structural features, including a methyl group and an aldehyde group that enhance its reactivity and potential interactions with biological targets. This article provides a comprehensive review of the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 162.19 g/mol. Its structure consists of a fused bicyclic system that contributes to its biological activities.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cell growth in various cancer cell lines, including colon and melanoma cells. The compound's mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | References |

|---|---|---|

| Colon Cancer | 15 | |

| Melanoma | 20 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. In vitro studies have shown that it inhibits COX-2 activity, which is crucial for the production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity Data

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria and protozoa, making it a candidate for further development in antimicrobial therapies .

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| G. intestinalis | <1 µM |

The biological activity of this compound is attributed to its interactions with various enzymes and cellular pathways:

- COX-2 Inhibition : The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing inflammatory mediator production.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways related to growth and apoptosis in cancer cells.

- Enzyme Interaction : The compound may act as either an inhibitor or activator depending on the specific context within metabolic pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Colon Cancer Cells : A recent study evaluated the effects of various indazole derivatives on colon cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation compared to control groups .

- Anti-inflammatory Testing : In a carrageenan-induced edema model in rats, the compound exhibited notable anti-inflammatory effects with a low ED50 value compared to other tested compounds .

- Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this indazole derivative had lower MIC values against certain protozoa than metronidazole, highlighting its potential as an alternative treatment option .

Eigenschaften

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSJGZYGIJMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.